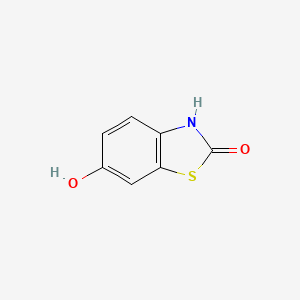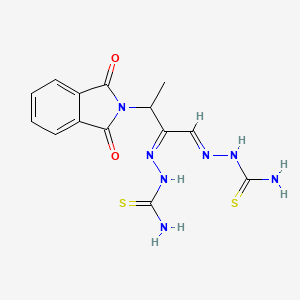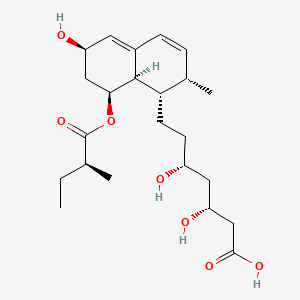
6'-Epipravastatina
Descripción general
Descripción
6’-Epipravastatin is a secondary isomeric metabolite of pravastatin . Pravastatin is one of the 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors (statins) widely used in the management of hypercholesterolemia .
Synthesis Analysis
6’-Epipravastatin can be generated from pravastatin by nonenzymatic acid-catalysed isomerisation in the stomach before absorption . In addition, the isomers of pravastatin are produced in the cytosol of human liver and small intestinal mucosa cells in the presence of the cofactor adenosine-3 .Molecular Structure Analysis
The molecular formula of 6’-Epipravastatin is C23H35O7.Na . It has a molecular weight of 446.5096 .Chemical Reactions Analysis
The major metabolites of pravastatin found in plasma, urine, and feces are 3éa-isopravastatin, 3éa,5éb-dihydroxy-pravastatin, desacyl-dehydropravastatin, 3éé-hydroxy-pravastatin, and 6’-epipravastatin . About 10% of an oral dose is recovered as 3éa-isopravastatin in the urine and feces along with a small amount of the other major metabolites .Physical And Chemical Properties Analysis
The average mass of 6’-Epipravastatin is 424.528 Da and its monoisotopic mass is 424.246094 Da .Aplicaciones Científicas De Investigación
Gestión de la Hipercolesterolemia
6’-Epipravastatina es un metabolito de la pravastatina, un medicamento estatina ampliamente utilizado para controlar la hipercolesterolemia . Funciona inhibiendo la enzima HMG-CoA reductasa, que desempeña un papel crucial en la síntesis de colesterol en el hígado. La investigación sobre la eficacia y el perfil de seguridad de la 6’-Epipravastatina podría proporcionar información sobre nuevas estrategias terapéuticas para controlar los niveles de colesterol.
Estudios Farmacocinéticos
Este compuesto ha sido objeto de estudios farmacocinéticos para comprender su distribución y metabolismo dentro del cuerpo . Esta investigación es fundamental para determinar la dosis y la frecuencia de administración para lograr efectos terapéuticos óptimos con efectos secundarios mínimos.
Análisis del Metabolismo de los Medicamentos y la Interacción
El papel de la 6’-Epipravastatina en el metabolismo de los medicamentos y las posibles interacciones es un área importante de estudio. Comprender cómo se metaboliza por el hígado y los intestinos, y cómo interactúa con otros medicamentos, puede informar un diseño y uso más seguro de los medicamentos .
Desarrollo de Ensayos Bioanalíticos
El desarrollo de ensayos bioanalíticos para la 6’-Epipravastatina es crucial para los entornos clínicos y de investigación . Estos ensayos ayudan en la medición precisa de las concentraciones de medicamentos en muestras biológicas, lo cual es esencial para los estudios farmacocinéticos y farmacodinámicos.
Investigación de la Isomerización
La investigación sobre el proceso de isomerización que convierte la pravastatina en 6’-Epipravastatina puede arrojar luz sobre la estabilidad y la eficacia de los medicamentos estatina . Este conocimiento puede conducir al desarrollo de medicamentos más estables y efectivos para reducir el colesterol.
Toxicología y Perfil de Seguridad
Investigar el perfil toxicológico de la 6’-Epipravastatina es clave para garantizar la seguridad del paciente. Los estudios se centran en su estabilidad química y la identificación de cualquier posible metabolito tóxico que pueda surgir durante su metabolismo .
Cada uno de estos campos ofrece una perspectiva única sobre las aplicaciones de la 6’-Epipravastatina en la investigación científica, contribuyendo a nuestra comprensión y gestión de las enfermedades, así como al desarrollo de nuevas estrategias terapéuticas. <|\end|> OP: ### 1Gestión de la Hipercolesterolemia 6’-Epipravastatina es un metabolito de la pravastatina, un medicamento estatina ampliamente utilizado para controlar la hipercolesterolemia . Funciona inhibiendo la enzima HMG-CoA reductasa, que desempeña un papel crucial en la síntesis de colesterol en el hígado. La investigación sobre la eficacia y el perfil de seguridad de la 6’-Epipravastatina podría proporcionar información sobre nuevas estrategias terapéuticas para controlar los niveles de colesterol.
Toxicología y Perfil de Seguridad
Cada uno de estos campos ofrece una perspectiva única sobre las aplicaciones de la 6’-Epipravastatina en la investigación científica, contribuyendo a nuestra comprensión y gestión de las enfermedades, así como al desarrollo de nuevas estrategias terapéuticas. OP: ### 1Gestión de la Hipercolesterolemia 6’-Epipravastatina es un metabolito de la pravastatina, un medicamento estatina ampliamente utilizado para controlar la hipercolesterolemia . Funciona inhibiendo la enzima HMG-CoA reductasa, que desempeña un papel crucial en la síntesis de colesterol en el hígado. La investigación sobre la eficacia y el perfil de seguridad de la 6’-Epipravastatina podría proporcionar información sobre nuevas estrategias terapéuticas para controlar los niveles de colesterol.
Mecanismo De Acción
Target of Action
6’-Epipravastatin is a secondary isomeric metabolite of pravastatin . The primary target of 6’-Epipravastatin, like pravastatin, is the enzyme HMG-CoA reductase . This enzyme plays a crucial role in the biosynthesis of cholesterol, a key component of cell membranes and a precursor of various bioactive molecules. By inhibiting HMG-CoA reductase, 6’-Epipravastatin reduces the production of cholesterol in the body .
Mode of Action
6’-Epipravastatin, as an HMG-CoA reductase inhibitor, binds to the enzyme and prevents it from converting HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis . This inhibition leads to a decrease in intracellular cholesterol levels, which in turn triggers an increase in the number of LDL receptors on cell surfaces and enhances receptor-mediated catabolism and clearance of circulating LDL .
Biochemical Pathways
The action of 6’-Epipravastatin affects the cholesterol biosynthesis pathway . By inhibiting the conversion of HMG-CoA to mevalonate, it reduces the production of cholesterol. This leads to a decrease in the levels of low-density lipoprotein (LDL), often referred to as ‘bad cholesterol’, in the bloodstream .
Pharmacokinetics
The pharmacokinetics of 6’-Epipravastatin is similar to that of pravastatin. It is rapidly absorbed from the upper part of the small intestine, probably via proton-coupled carrier-mediated transport, and then taken up by the liver by a sodium-independent bile acid transporter . About half of the pravastatin that reaches the liver via the portal vein is extracted by the liver, and this hepatic extraction is mainly attributed to biliary excretion which is performed by a primary active transport mechanism . The major metabolites are produced by chemical degradation in the stomach rather than by cytochrome P450-dependent metabolism in the liver . The intact drug and its metabolites are cleared through both hepatic and renal routes, and tubular secretion is a predominant mechanism in renal excretion .
Result of Action
The molecular and cellular effects of 6’-Epipravastatin’s action include a decrease in intracellular cholesterol levels and an increase in the number of LDL receptors on cell surfaces . This leads to enhanced receptor-mediated catabolism and clearance of circulating LDL, thereby reducing the levels of ‘bad cholesterol’ in the bloodstream .
Action Environment
While specific studies on the influence of environmental factors on the action of 6’-Epipravastatin are limited, it is known that factors such as diet, lifestyle, and co-administration with other drugs can impact the efficacy and stability of statins in general . For instance, a diet high in cholesterol can counteract the cholesterol-lowering effects of statins. Similarly, certain drugs can interact with statins, altering their metabolism and potentially leading to side effects
Análisis Bioquímico
Biochemical Properties
6’-Epipravastatin, like pravastatin, is involved in the inhibition of HMG-CoA reductase, an enzyme that plays a crucial role in the mevalonate pathway, which is the metabolic pathway that produces cholesterol and other isoprenoids . This interaction with HMG-CoA reductase is key to its role in biochemical reactions.
Cellular Effects
6’-Epipravastatin, through its inhibition of HMG-CoA reductase, impacts various types of cells and cellular processes. It influences cell function by reducing the synthesis of cholesterol, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 6’-Epipravastatin involves the inhibition of HMG-CoA reductase. This inhibition prevents the conversion of HMG-CoA to mevalonate, a necessary step in the production of cholesterol . This action at the molecular level leads to a decrease in cholesterol production.
Temporal Effects in Laboratory Settings
The effects of 6’-Epipravastatin over time in laboratory settings are related to its stability and degradation. As a metabolite of pravastatin, it shares similar pharmacokinetic properties
Metabolic Pathways
6’-Epipravastatin is involved in the cholesterol synthesis pathway through its inhibition of the enzyme HMG-CoA reductase . This enzyme is a key player in the mevalonate pathway, which leads to the production of cholesterol and other isoprenoids .
Transport and Distribution
6’-Epipravastatin is likely to be transported and distributed within cells and tissues in a manner similar to pravastatin. Pravastatin is rapidly absorbed from the upper part of the small intestine, probably via proton-coupled carrier-mediated transport, and then taken up by the liver by a sodium-independent bile acid transporter .
Subcellular Localization
Given its role in inhibiting HMG-CoA reductase, an enzyme located in the endoplasmic reticulum, it is likely that 6’-Epipravastatin also localizes to this organelle
Propiedades
IUPAC Name |
(3R,5R)-7-[(1S,2S,6R,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O7/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28)/t13-,14-,16+,17-,18+,19-,20-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZYXOIXSAXUGO-PZSHMICQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
250737-12-3 | |
| Record name | 6'-Epipravastatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0250737123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6'-EPIPRAVASTATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R76ZW7E32P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



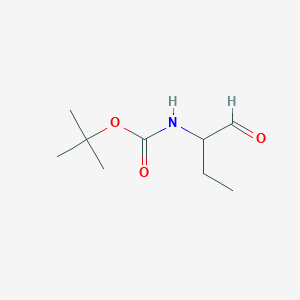
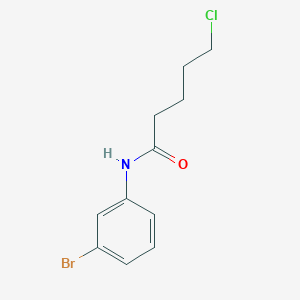
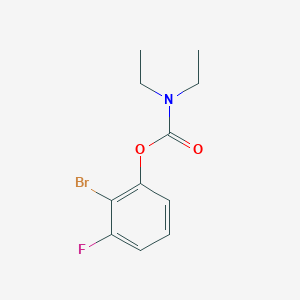
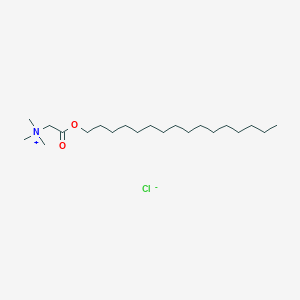

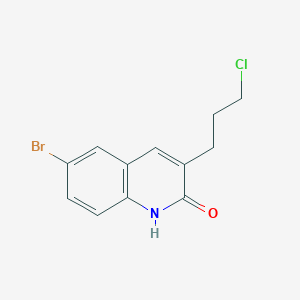
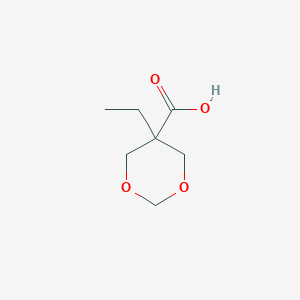
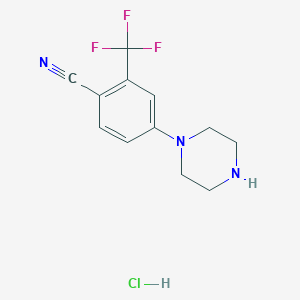
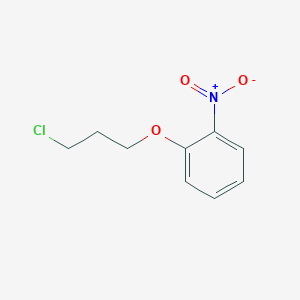
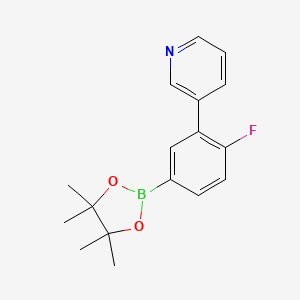
![6-Chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B1624648.png)
